Acenaphthylen-5-OL

Description

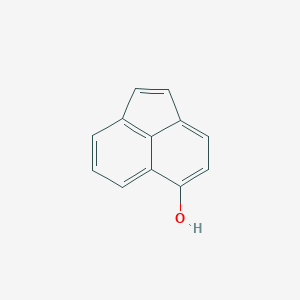

Acenaphthylen-5-OL (C₁₂H₈O) is a polycyclic aromatic compound featuring a fused bicyclic naphthalene backbone with a hydroxyl group at the 5-position. This structural motif confers unique physicochemical properties, including moderate polarity, planar geometry, and resonance stabilization, which make it valuable in organic synthesis and industrial applications. Synthesized via hydroxylation of acenaphthene or selective oxidation of acenaphthylene derivatives, this compound serves as a precursor in pharmaceuticals (e.g., antiviral agents) and agrochemicals (e.g., herbicide intermediates) .

Properties

CAS No. |

112673-68-4 |

|---|---|

Molecular Formula |

C12H8O |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

acenaphthylen-5-ol |

InChI |

InChI=1S/C12H8O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7,13H |

InChI Key |

HVCHCXNVRJNHNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acenaphthylen-5-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the hydroxylated product.

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic oxidation of acenaphthylene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydroxylation reaction. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylen-5-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form acenaphthoquinone derivatives.

Reduction: The compound can be reduced to form acenaphthene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Acenaphthoquinone derivatives.

Reduction: Acenaphthene derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Acenaphthylen-5-OL has several scientific research applications:

Chemistry: Used as a building block for the synthesis of π-electron functional materials and organic semiconductors.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acenaphthylen-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

- Acenaphthylen-5-OL : Bicyclic acenaphthene core with a hydroxyl group at position 5.

- 1-Naphthol: Monocyclic naphthalene with a hydroxyl group at position 1.

Physical Properties :

| Property | This compound | 1-Naphthol |

|---|---|---|

| Molecular Weight (g/mol) | 168.19 | 144.17 |

| Melting Point (°C) | 142–145 | 95–96 |

| Water Solubility (g/L) | 0.12 | 0.74 |

| LogP (Octanol-Water) | 3.2 | 2.7 |

Chemical Reactivity :

- Acidity : this compound (pKa ≈ 9.8) is less acidic than 1-Naphthol (pKa ≈ 9.4) due to reduced resonance stabilization of the deprotonated form .

- Electrophilic Substitution : The hydroxyl group in this compound directs electrophiles to the 4- and 6-positions, whereas 1-Naphthol favors substitution at the 2- and 4-positions .

Comparison with Acenaphthene-1-ol

Structural Differences :

- This compound : Hydroxyl at position 5 on the acenaphthene backbone.

- Acenaphthene-1-ol : Hydroxyl at position 1, altering electronic distribution.

Physical Properties :

| Property | This compound | Acenaphthene-1-ol |

|---|---|---|

| Melting Point (°C) | 142–145 | 128–130 |

| Solubility in Hexane | 0.05 g/L | 0.18 g/L |

| Thermal Stability (°C) | Decomposes at 290 | Decomposes at 265 |

Chemical Reactivity :

- Oxidation: this compound resists oxidation up to 200°C, while Acenaphthene-1-ol undergoes dehydrogenation at 150°C to form acenaphthoquinone .

- Synthetic Utility : The 5-OH group in this compound enhances regioselectivity in Suzuki-Miyaura couplings compared to Acenaphthene-1-ol .

Research Findings and Data Analysis

Key Trends :

Solubility vs. Structure: Bicyclic systems (e.g., this compound) exhibit lower water solubility than monocyclic analogs (e.g., 1-Naphthol) due to increased hydrophobicity .

Positional Isomerism : Hydroxyl group placement significantly impacts acidity and reactivity. For instance, this compound’s meta-directing effects contrast with Acenaphthene-1-ol’s ortho/para-directing behavior .

Industrial Relevance : this compound’s thermal stability makes it superior in high-performance polymer synthesis, whereas 1-Naphthol dominates bulk chemical markets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.